

Pharmacological Profile of YS 035 Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	YS 035 hydrochloride	
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Abstract

YS 035 hydrochloride, a derivative of the well-known calcium channel blocker verapamil, exhibits a multi-channel inhibitory profile, primarily targeting key ion channels involved in cardiac and neuronal excitability. This technical guide provides a comprehensive overview of the pharmacological properties of YS 035 hydrochloride, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and an exploration of the potential signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular and neuroscience drug discovery and development.

Introduction

YS 035 hydrochloride, with the chemical name N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound that has been characterized as a calcium channel blocker.[1][2][3] Beyond its effects on calcium channels, research has revealed its inhibitory action on other critical ion channels, including pacemaker currents and various potassium outward currents.[1][4] This multi-target profile results in a striking prolongation of the cardiac action potential, highlighting its potential as a tool for studying cardiac electrophysiology and arrhythmias.[1][3] This guide synthesizes the available pharmacological data on YS 035 hydrochloride to provide a detailed technical resource.



Mechanism of Action

YS 035 hydrochloride exerts its pharmacological effects through the inhibition of several key ion channels and transporters:

- Calcium Channel Blockade: As a verapamil derivative, YS 035 hydrochloride functions as a
 Ca2+ blocker.[1][2] It has been shown to inhibit Ca2+ uptake in various cell types, including
 muscle cells, brain synaptosomes, and kidney fibroblasts.[2]
- Inhibition of Pacemaker Current (If / Ih): The compound effectively blocks the pacemaker current, which is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][4] This current is crucial for initiating the diastolic depolarization in pacemaker cells of the heart and for regulating neuronal rhythmicity.
- Inhibition of Potassium Outward Currents: YS 035 hydrochloride inhibits several types of
 potassium outward currents that are responsible for the repolarization phase of the action
 potential.[1][4] This inhibition contributes significantly to the prolongation of the action
 potential duration.
- Inhibition of Na+/Ca2+ Exchanger (NCX): The compound has been shown to inhibit the Na+/Ca2+ exchanger, a key regulator of intracellular calcium homeostasis.[2]

The combined effect of these inhibitory actions leads to a significant prolongation of the cardiac action potential duration.[1]

Quantitative Pharmacological Data

The inhibitory potency of **YS 035 hydrochloride** against various ion channels has been quantified in electrophysiological studies. The following tables summarize the available data.

Table 1: Inhibitory Potency (IC50) of YS 035 Hydrochloride on Cardiac Ion Currents



Ion Current	Channel Type	Preparation	IC50 (μM)	Reference
Transient Outward Current (Ito)	Voltage-gated K+ channel	Sheep cardiac Purkinje fibers	~14	[1]
Pacemaker Current (If)	HCN Channel	Sheep cardiac Purkinje fibers	~5	[1]

Table 2: Percentage Inhibition by YS 035 Hydrochloride (100 μM) on Other Cardiac Currents

Ion Current	Channel Type	Preparation	% Inhibition	Reference
Inwardly Rectifying K+ Current (lk1)	Inward Rectifier K+ channel	Sheep cardiac Purkinje fibers	53%	[1]
Initially Activating Outward Current (linst)	Voltage-gated K+ channel	Sheep cardiac Purkinje fibers	27%	[1]
Delayed Outward Current (IK)	Voltage-gated K+ channel	Sheep cardiac Purkinje fibers	Not significantly affected	[1]

Table 3: Inhibitory Potency (Ki) of YS 035 Hydrochloride on the Na+/Ca2+ Exchanger

Transporter	Mechanism	Preparation	Ki (µM)	Reference
Na+/Ca2+	Inhibition of	Diverse cell	28	[2]
Exchanger	Ca2+ uptake	types		

Experimental Protocols

This section details the methodologies employed to characterize the pharmacological profile of **YS 035 hydrochloride**.



Two-Microelectrode Voltage-Clamp Technique in Sheep Cardiac Purkinje Fibers

This technique was utilized to measure the effects of **YS 035 hydrochloride** on various ion currents in cardiac Purkinje fibers.[1]

Protocol:

- Preparation of Purkinje Fibers: Isolate Purkinje fibers from sheep hearts.
- Mounting and Perfusion: Mount the fibers in a perfusion chamber and superfuse with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature.
- Microelectrode Impalement: Impale the fiber with two sharp microelectrodes filled with an appropriate electrolyte solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
- Voltage Clamp: Use a voltage-clamp amplifier to hold the membrane potential at a desired level (holding potential) and to apply specific voltage protocols (voltage steps or ramps) to elicit and measure specific ion currents.
- Isolation of Specific Currents:
 - Transient Outward Current (Ito): Apply depolarizing voltage steps from a holding potential that inactivates sodium channels but allows for the activation of Ito.
 - Pacemaker Current (If): Apply hyperpolarizing voltage steps from a holding potential to activate the inward pacemaker current.
 - Inwardly Rectifying K+ Current (lk1): Measure the current during hyperpolarizing and depolarizing voltage steps from the resting membrane potential.
- Drug Application: Perfuse the preparation with solutions containing different concentrations of YS 035 hydrochloride.
- Data Acquisition and Analysis: Record the membrane currents before and after drug application. Analyze the data to determine the percentage of inhibition and to construct

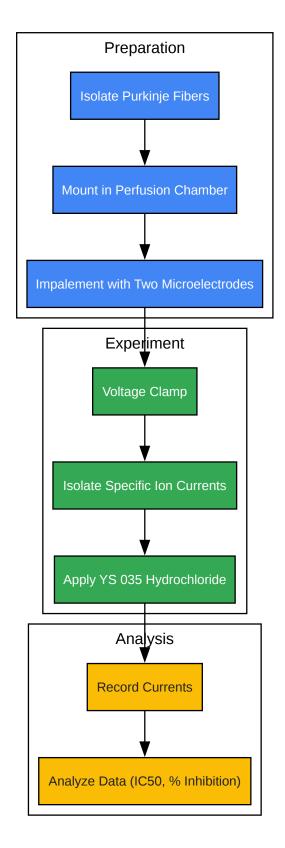


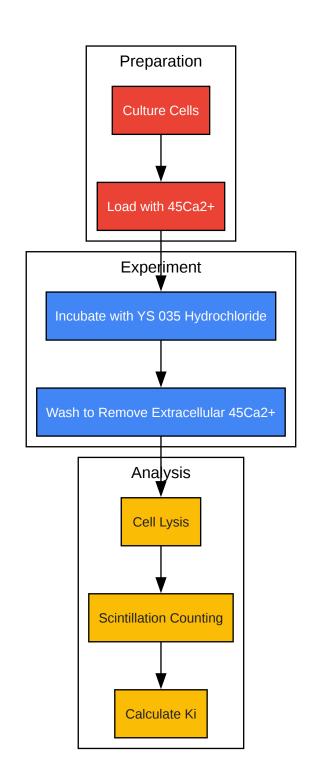




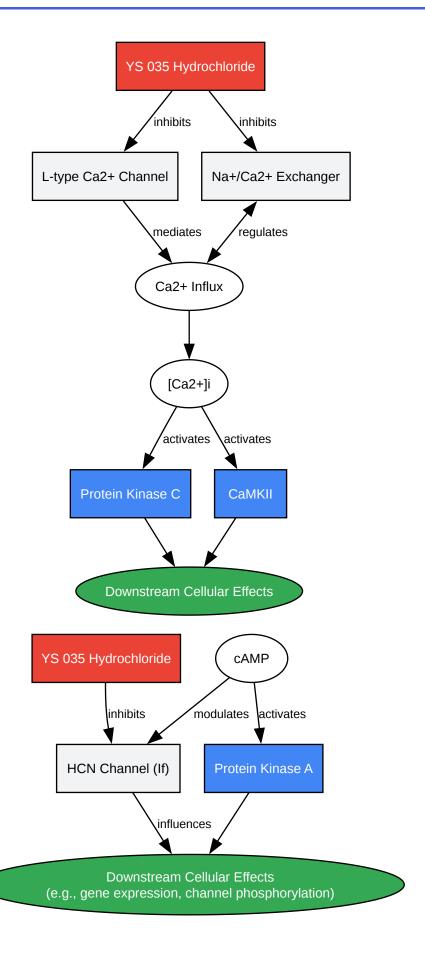
concentration-response curves to calculate IC50 values.



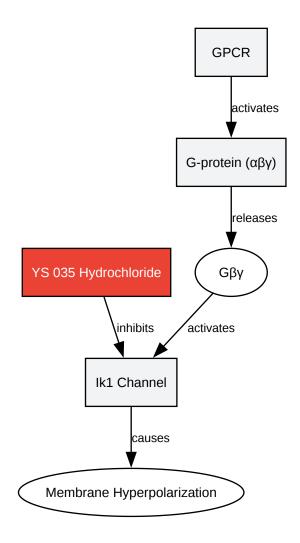












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